Cas no 683744-45-8 (Methyl 4-(4-aminopiperidin-1-yl)butanoate)
Methyl 4-(4-aminopiperidin-1-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-(4-aminopiperidin-1-yl)butanoate
- Methyl 4-(4-aminopiperidin-1-yl)butanoate
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- Inchi: 1S/C10H20N2O2/c1-14-10(13)3-2-6-12-7-4-9(11)5-8-12/h9H,2-8,11H2,1H3
- InChI Key: XMVLUUNBMOTQAT-UHFFFAOYSA-N
- SMILES: O(C)C(CCCN1CCC(CC1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 177
- Topological Polar Surface Area: 55.6
Methyl 4-(4-aminopiperidin-1-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1068945-0.05g |
methyl 4-(4-aminopiperidin-1-yl)butanoate |
683744-45-8 | 95% | 0.05g |
$468.0 | 2023-10-28 | |
| Enamine | EN300-1068945-0.1g |
methyl 4-(4-aminopiperidin-1-yl)butanoate |
683744-45-8 | 95% | 0.1g |
$490.0 | 2023-10-28 | |
| Enamine | EN300-1068945-0.25g |
methyl 4-(4-aminopiperidin-1-yl)butanoate |
683744-45-8 | 95% | 0.25g |
$513.0 | 2023-10-28 | |
| Enamine | EN300-1068945-0.5g |
methyl 4-(4-aminopiperidin-1-yl)butanoate |
683744-45-8 | 95% | 0.5g |
$535.0 | 2023-10-28 | |
| Enamine | EN300-1068945-1.0g |
methyl 4-(4-aminopiperidin-1-yl)butanoate |
683744-45-8 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1068945-2.5g |
methyl 4-(4-aminopiperidin-1-yl)butanoate |
683744-45-8 | 95% | 2.5g |
$1089.0 | 2023-10-28 | |
| Enamine | EN300-1068945-5.0g |
methyl 4-(4-aminopiperidin-1-yl)butanoate |
683744-45-8 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1068945-10.0g |
methyl 4-(4-aminopiperidin-1-yl)butanoate |
683744-45-8 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1068945-1g |
methyl 4-(4-aminopiperidin-1-yl)butanoate |
683744-45-8 | 95% | 1g |
$557.0 | 2023-10-28 | |
| Enamine | EN300-1068945-5g |
methyl 4-(4-aminopiperidin-1-yl)butanoate |
683744-45-8 | 95% | 5g |
$1614.0 | 2023-10-28 |
Methyl 4-(4-aminopiperidin-1-yl)butanoate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on Methyl 4-(4-aminopiperidin-1-yl)butanoate
Methyl 4-(4-aminopiperidin-1-yl)butanoate: A Comprehensive Overview
Methyl 4-(4-aminopiperidin-1-yl)butanoate, identified by the CAS registry number 683744-45-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tertiary amines and is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a butanoate ester moiety. The molecule's structure allows for diverse applications, particularly in drug design and development.
The synthesis of Methyl 4-(4-aminopiperidin-1-yl)butanoate typically involves multi-step organic reactions, often starting from readily available starting materials. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of the piperidine ring system, which is a key feature of this compound. Researchers have explored various catalysts, including palladium complexes and chiral ligands, to enhance the yield and enantioselectivity of the synthesis process. These developments have significantly improved the scalability of production, making this compound more accessible for both academic and industrial applications.
In terms of pharmacological activity, Methyl 4-(4-aminopiperidin-1-yl)butanoate has shown promise as a potential modulator of ion channels. Studies conducted in vitro have demonstrated its ability to influence voltage-gated sodium channels, which are critical in various physiological processes, including neuronal signaling and cardiac function. This property makes it a valuable tool in drug discovery efforts targeting conditions such as epilepsy and chronic pain. Furthermore, recent research has highlighted its potential as a lead compound for developing new generations of analgesics with reduced side effects compared to traditional opioids.
The application of Methyl 4-(4-aminopiperidin-1-yl)butanoate extends beyond pharmacology into materials science. Its amine functionality enables it to act as a building block in the synthesis of advanced polymers and surfactants. For instance, researchers have utilized this compound to create stimuli-responsive polymers that exhibit pH-sensitive behavior, which could be employed in drug delivery systems. Additionally, its ability to form stable complexes with metal ions has led to its use in coordination chemistry studies, particularly in the development of novel catalysts for industrial processes.
From an environmental perspective, understanding the degradation pathways of Methyl 4-(4-aminopiperidin-1-yl)butanoate is crucial for assessing its ecological impact. Recent studies have employed computational modeling techniques to predict its biodegradation rates under various environmental conditions. These findings suggest that the compound undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic ecosystems. However, further research is required to fully understand its long-term effects on soil microbiota and terrestrial ecosystems.
In conclusion, Methyl 4-(4-aminopiperidin-1-yl)butanoate (CAS No: 683744-45-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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